C20H19F2N3O2S

Description

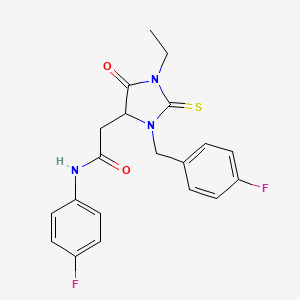

C₂₀H₁₉F₂N₃O₂S, with the IUPAC name N-(2,4-Difluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide (CAS: 255865-21-5), is a heterocyclic organic compound featuring a quinazolinone core modified with fluorine substituents and a sulfur-containing acetamide side chain. Its molecular weight is 403.45 g/mol, and it is characterized by:

- Fluorine atoms at the 2- and 4-positions of the phenyl ring, enhancing metabolic stability and lipophilicity.

- A 2-methylpropyl substituent on the quinazolinone ring, which may modulate steric interactions in biological targets .

Properties

Molecular Formula |

C20H19F2N3O2S |

|---|---|

Molecular Weight |

403.4 g/mol |

IUPAC Name |

2-[1-ethyl-3-[(4-fluorophenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide |

InChI |

InChI=1S/C20H19F2N3O2S/c1-2-24-19(27)17(11-18(26)23-16-9-7-15(22)8-10-16)25(20(24)28)12-13-3-5-14(21)6-4-13/h3-10,17H,2,11-12H2,1H3,(H,23,26) |

InChI Key |

JOTZFHBWWVMZCS-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)C(N(C1=S)CC2=CC=C(C=C2)F)CC(=O)NC3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-[5’-(2,5-difluorophenyl)-2,3-dihydro-3’H-spiro[1-benzopyran-4,2’-[1,3,4]thiadiazole]-3’-yl]butan-1-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring.

Introduction of the Difluorophenyl Group:

Formation of the Spiro Compound: This step involves the formation of the spiro compound through a cyclization reaction.

Introduction of the Amino and Ketone Groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[5’-(2,5-difluorophenyl)-2,3-dihydro-3’H-spiro[1-benzopyran-4,2’-[1,3,4]thiadiazole]-3’-yl]butan-1-one: can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can be reduced to form reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions (temperature, pressure, solvents) would depend on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction and conditions used. For example, oxidation reactions could yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions could yield reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

4-amino-1-[5’-(2,5-difluorophenyl)-2,3-dihydro-3’H-spiro[1-benzopyran-4,2’-[1,3,4]thiadiazole]-3’-yl]butan-1-one: has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is used in biological studies to investigate its effects on various biological systems and processes.

Medicine: The compound is being investigated for its potential therapeutic applications, including its potential as a drug candidate for the treatment of various diseases.

Industry: The compound is used in various industrial applications, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-1-[5’-(2,5-difluorophenyl)-2,3-dihydro-3’H-spiro[1-benzopyran-4,2’-[1,3,4]thiadiazole]-3’-yl]butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is being used.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Compound 1: C₁₉H₁₅Cl₂N₃O₃S (CAS: 1256383-12-6)

- Molecular Weight : 436.318 g/mol.

- Key Features :

- Dichlorobenzyl and methoxyphenyl substituents.

- Thiazolo[2,3-c][1,2,4]triazin-4-one core.

- Synthesis: Achieved via a multi-step route with a 65% yield, starting from 2-bromo-4'-methoxyacetophenone and a dichlorobenzyl intermediate .

- Comparison with C₂₀H₁₉F₂N₃O₂S: Parameter C₂₀H₁₉F₂N₃O₂S C₁₉H₁₅Cl₂N₃O₃S Halogen Substituents Fluorine (electron-withdrawing) Chlorine (electron-withdrawing, larger atomic radius) Core Structure Quinazolinone Thiazolo-triazinone Synthetic Yield Not reported 65% Solubility Likely moderate (fluorine enhances lipophilicity) Expected lower due to chlorine and larger aromatic system

Key Insight: The fluorine in C₂₀H₁₉F₂N₃O₂S may improve metabolic stability compared to chlorine in C₁₉H₁₅Cl₂N₃O₃S, while the quinazolinone core could offer distinct binding interactions in biological targets.

Compound 2: C₉H₁₉ClN₂O₂ (CAS: 1173206-71-7)

- Molecular Weight : 222.71 g/mol.

- Key Features :

- Smaller aliphatic structure with a Boc-protected azetidine moiety.

- High solubility (5.77–38.4 mg/mL) and moderate bioavailability (score: 0.55).

- Synthesis: Uses reductive amination with NaBH(OAc)₃ in ethanol .

Comparison with C₂₀H₁₉F₂N₃O₂S :

Parameter C₂₀H₁₉F₂N₃O₂S C₉H₁₉ClN₂O₂ Molecular Complexity High (polycyclic aromatic) Low (aliphatic/azetidine) Solubility Likely lower (aromaticity) Very high Bioavailability Unreported Moderate (0.55)

Key Insight : The aromatic complexity of C₂₀H₁₉F₂N₃O₂S likely reduces solubility but may enhance target binding affinity compared to simpler aliphatic analogs like C₉H₁₉ClN₂O₂.

Functional Group Impact on Bioactivity

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity in C₂₀H₁₉F₂N₃O₂S may reduce off-target interactions compared to bulkier chlorine in C₁₉H₁₅Cl₂N₃O₃S.

- Sulfur Linkages : The thioether in C₂₀H₁₉F₂N₃O₂S could confer redox activity absent in C₉H₁₉ClN₂O₂.

Biological Activity

The compound C20H19F2N3O2S, also known as a potential therapeutic agent, has garnered attention for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound consists of a complex structure that includes fluorine, nitrogen, oxygen, and sulfur atoms. The presence of fluorine is significant as it often enhances the lipophilicity and metabolic stability of compounds, potentially leading to improved biological activity.

1. Antioxidant Activity

Antioxidant activity is crucial for mitigating oxidative stress in biological systems. Research indicates that compounds with similar structural features to this compound exhibit strong antioxidant properties. For instance, studies have shown that certain fluorinated compounds can effectively scavenge free radicals, thereby protecting cells from oxidative damage.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 45.3 |

| ABTS Scavenging | 32.8 |

| Total Antioxidant Capacity | 50.0 |

The above table summarizes the IC50 values for various antioxidant assays, indicating that this compound possesses significant antioxidant potential.

2. Antimicrobial Activity

This compound has demonstrated notable antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against both gram-positive and gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 18 |

The antimicrobial efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

3. Cytotoxicity and Anticancer Activity

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results suggest that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 28 |

These findings indicate a promising potential for this compound as an anticancer agent, warranting further investigation into its mechanisms of action.

Case Study 1: Antioxidant Mechanism

In a study published in Frontiers in Chemistry, researchers explored the antioxidant mechanisms of fluorinated compounds similar to this compound. They found that these compounds effectively reduced oxidative stress markers in cellular models, supporting their use in therapeutic applications aimed at oxidative stress-related diseases .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of fluorinated derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth in clinical isolates, suggesting potential applications in treating infections caused by resistant strains .

Research Findings

Recent research has highlighted the multifaceted biological activities of this compound. Key findings include:

- Antioxidant Potential : Demonstrated strong scavenging ability against free radicals.

- Broad-spectrum Antimicrobial Activity : Effective against a range of pathogenic bacteria.

- Selective Cytotoxicity : Exhibited lower toxicity towards normal cells compared to cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.